molecular formula C12H12N6O2S B2625133 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide CAS No. 2034558-92-2

2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2625133
CAS No.: 2034558-92-2
M. Wt: 304.33
InChI Key: NTYLGXOCQMULIT-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a complex organic compound characterized by the integration of thiazole, pyrazole, and oxadiazole moieties within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide generally involves multi-step organic reactions:

  • Formation of the Pyrazole Moiety

    • React 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

  • Oxadiazole Ring Synthesis

    • Cyclize the hydrazone intermediate with ethyl chloroformate in the presence of a base (such as triethylamine) to yield 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.

  • Formation of the Thiazole Moiety

    • Condense 2-methyl-thiazole-4-carboxylic acid with methylamine to introduce the carboxamide group.

  • Final Coupling Reaction

    • Couple the intermediate oxadiazole and thiazole derivatives using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst, achieving the final product.

Industrial Production Methods

Industrial synthesis would likely scale up these reactions, optimizing for yields, reaction times, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidative reactions, especially at the thiazole and pyrazole rings, forming sulfoxides or N-oxides.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring cleavage.

  • Substitution: : Halogenation and nucleophilic substitutions could modify the pyrazole and thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Apply reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Employ reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed

The major products depend on the reaction conditions but could include:

  • Sulfoxides, N-oxides from oxidation.

  • Deoxygenated intermediates from reduction.

  • Halogenated or alkylated derivatives from substitution reactions.

Scientific Research Applications

Chemistry

The unique structural features make this compound an interesting candidate for studying heterocyclic chemistry and the development of new synthetic methodologies.

Biology

It could serve as a scaffold for designing bioactive molecules, particularly those targeting enzymes or receptors in disease pathways.

Medicine

Industry

The compound could be explored for use in materials science, particularly for its electronic properties in the development of new polymers or catalysts.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism would depend on its application:

  • Biological: : It may interact with specific enzymes or receptors, altering biochemical pathways.

  • Material Science: : Its electronic properties could influence conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-oxadiazole: derivatives

  • 1H-pyrazole: derivatives

  • Thiazole: derivatives

These compounds share structural similarities but differ in their reactivity and application potential. The unique combination of these rings in 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide provides distinct properties that could be advantageous in various fields.

Conclusion

This compound is a compound with significant potential across chemistry, biology, medicine, and industry. Its complex structure allows for diverse chemical reactions, making it a valuable subject for scientific research.

Properties

IUPAC Name

2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-7-15-9(6-21-7)12(19)13-4-10-16-11(17-20-10)8-3-14-18(2)5-8/h3,5-6H,4H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLGXOCQMULIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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